molecular formula C12H20N2O3 B1485851 12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one CAS No. 1934885-68-3

12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one

Cat. No.: B1485851
CAS No.: 1934885-68-3
M. Wt: 240.3 g/mol
InChI Key: XWPSXVUUQAMABS-UHFFFAOYSA-N
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Description

12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic framework, which includes two oxygen atoms and two nitrogen atoms, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one involves multiple steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include the reaction of appropriate diols with diamines under controlled conditions to form the spirocyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Scientific Research Applications

12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one can be compared with other spirocyclic compounds, such as:

    1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one: Similar in structure but lacks the methyl group at the 12th position.

    12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one: Contains an ethyl group instead of a methyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various applications.

Properties

IUPAC Name

12-methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-14-7-6-13-11(10(14)15)2-4-12(5-3-11)16-8-9-17-12/h13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPSXVUUQAMABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2(C1=O)CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Reactant of Route 2
12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Reactant of Route 3
12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Reactant of Route 4
12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Reactant of Route 5
12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Reactant of Route 6
Reactant of Route 6
12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one

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